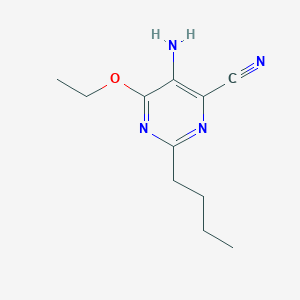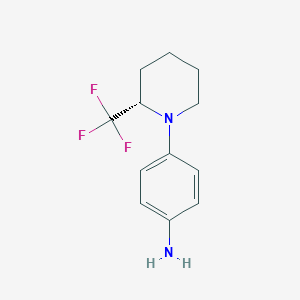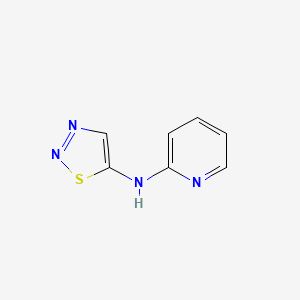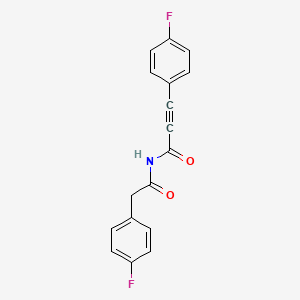
3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide is a synthetic organic compound characterized by the presence of fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Acetyl Intermediate: This step involves the acylation of 4-fluorophenyl with an appropriate acylating agent under controlled conditions.
Coupling Reaction: The intermediate is then coupled with propiolamide using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide
- 4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual fluorophenyl groups and propiolamide moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H11F2NO2 |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)acetyl]prop-2-ynamide |
InChI |
InChI=1S/C17H11F2NO2/c18-14-6-1-12(2-7-14)5-10-16(21)20-17(22)11-13-3-8-15(19)9-4-13/h1-4,6-9H,11H2,(H,20,21,22) |
InChI Key |
SEVAFCUNTUNIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



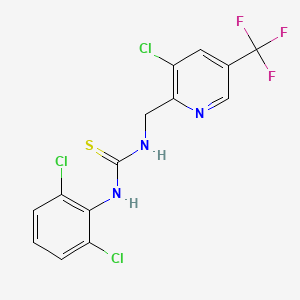
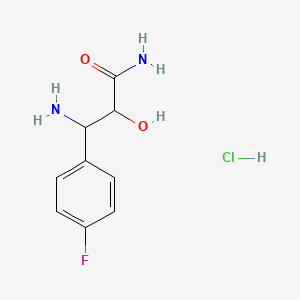
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
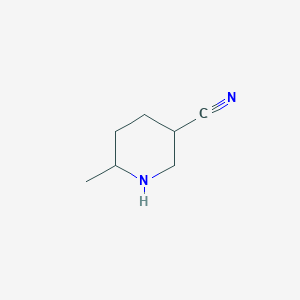
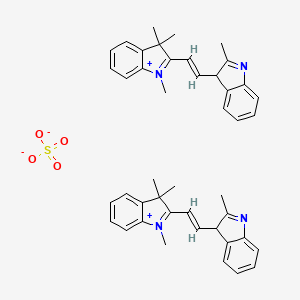


![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
